REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[C:5]([O:8][CH2:9][C:10]1([C:14]([OH:16])=O)[CH2:13][CH2:12][CH2:11]1)(=[O:7])[CH3:6]>>[C:5]([O:8][CH2:9][C:10]1([C:14]([Cl:3])=[O:16])[CH2:13][CH2:12][CH2:11]1)(=[O:7])[CH3:6]
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Name
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Quantity
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1.65 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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1-acetoxymethylcyclobutanecarboxylic acid
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Quantity
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3.3 g
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Type
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reactant
|
Smiles
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C(C)(=O)OCC1(CCC1)C(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated on a steam bath for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the excess thionyl chloride, HCl and SO2 were removed under reduced pressure (water aspirator)
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Type
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DISTILLATION
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Details
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The remained residue was purified by distillation
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |